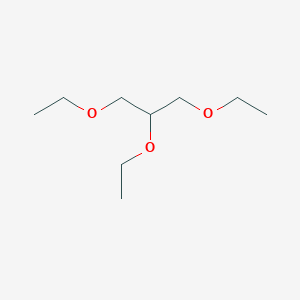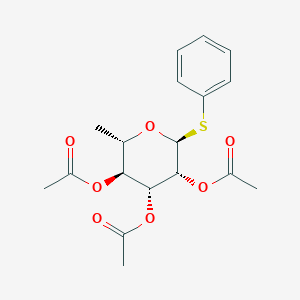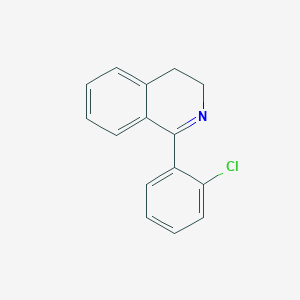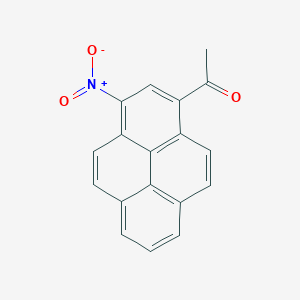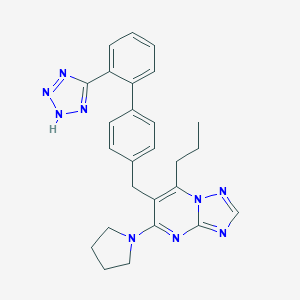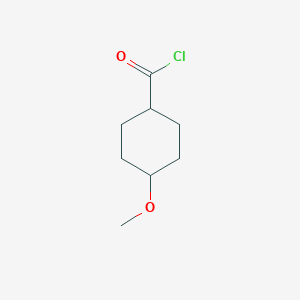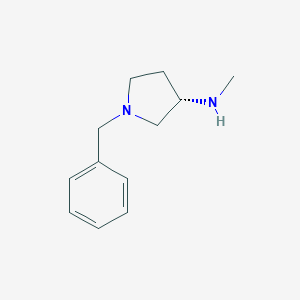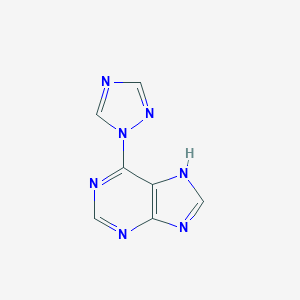
1H-indazole-4-carboxylate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 1H-indazole-4-carboxylate involves nucleophilic substitution reactions, which can lead to the formation of various derivatives. For instance, the compound was synthesized by nucleophilic substitution of the indazole N-H hydrogen atom with 1-(bromomethyl)-4-fluorobenzene, indicating the versatility of indazole derivatives in chemical synthesis (Doi & Sakai, 2023).
Molecular Structure Analysis
Methyl 1H-indazole-4-carboxylate's molecular structure has been characterized by various spectroscopic methods, providing insights into its chemical behavior. The structure is significant for understanding the compound's reactivity and properties. The crystal structure analysis reveals hydrogen-bond-like interactions, which are crucial for predicting the compound's stability and reactivity (Doi & Sakai, 2023).
Applications De Recherche Scientifique
Agents anti-inflammatoires
Les indazoles ont été utilisés comme agents anti-inflammatoires . Par exemple, le 3-phényl-2-[4-(trifluorométhyl)phényl]-4,5,6,7-tétrahydro-2H-indazole a montré une activité anti-inflammatoire élevée avec un potentiel ulcérogène minimal .
Agents antimicrobiens
Les indazoles ont montré des propriétés antimicrobiennes . Cela les rend utiles dans le développement de médicaments pour lutter contre diverses infections microbiennes.
Agents anti-VIH
Les indazoles ont été utilisés dans le développement de médicaments anti-VIH . C'est crucial dans la lutte continue contre le VIH et le SIDA.
Agents anticancéreux
Les indazoles ont montré un potentiel dans le traitement du cancer . Par exemple, le composé 3-Amino-N-(4-benzylphényl)-5-chloro-1H-indazole-1-carboxamide a été capable d'inhiber la croissance cellulaire avec des valeurs GI50 dans la plage de 0,041 à 33,6 μM, étant très efficace contre les lignées cellulaires du côlon et du mélanome .
Agents hypoglycémiques
Les indazoles ont été utilisés dans le traitement du diabète comme agents hypoglycémiques . C'est important dans la gestion de la glycémie chez les patients diabétiques.
Agents antiprotozoaires
Les indazoles ont montré des propriétés antiprotozoaires . Cela les rend utiles dans le traitement des maladies causées par les protozoaires.
Agents antihypertenseurs
Les indazoles ont été utilisés comme agents antihypertenseurs . C'est crucial dans la gestion de l'hypertension artérielle.
Inhibiteurs de la phosphoinositide 3-kinase δ
Les indazoles peuvent être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires <svg class="icon" height="16" p-id="1735" t="1709264788
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 1H-indazole-4-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The primary targets of indazole derivatives are often associated with these biological activities. For instance, some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines .
Mode of Action
For example, some indazole derivatives have been found to inhibit the production of certain inflammatory mediators in a concentration-dependent manner . Others have been found to inhibit cell growth of many neoplastic cell lines .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .
Result of Action
The result of Methyl 1H-indazole-4-carboxylate’s action is likely dependent on its specific targets and mode of action. For instance, indazole derivatives that inhibit cell growth can potentially be used as anticancer agents .
Analyse Biochimique
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth in certain neoplastic cell lines
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
methyl 1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-8-7(6)5-10-11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXWKIOTIDFYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425092 | |
| Record name | Methyl 1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192945-49-6 | |
| Record name | Methyl 1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
